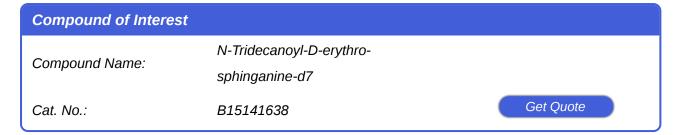




An In-depth Technical Guide to N-Tridecanoyl-Derythro-sphinganine-d7

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **N-Tridecanoyl-D-erythro-sphinganine-d7** for researchers, scientists, and drug development professionals. This deuterated analog of a naturally occurring ceramide serves as a valuable tool in mass spectrometry-based lipidomics for tracing and quantifying sphingolipid metabolism and signaling.

Core Chemical Properties

N-Tridecanoyl-D-erythro-sphinganine-d7 is a saturated N-acyl-sphinganine, commonly known as a dihydroceramide. The defining features are the D-erythro stereochemistry of the sphinganine backbone, the C13:0 acyl chain (tridecanoic acid), and the incorporation of seven deuterium atoms in the terminal methyl and adjacent methylene groups of the sphinganine chain. This isotopic labeling renders it an ideal internal standard for mass spectrometry.

Table 1: General and Physical/Chemical Properties



| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | N-[(2S,3R)-1,3- dihydroxyoctadecan-2- yl]tridecanamide-d7 | N/A |
| Synonyms | C13:0-Dihydroceramide-d7, N- Tridecanoyl- dihydrosphingosine-d7 | N/A |
| CAS Number | 2315262-21-4 | [1] |
| Molecular Formula | C31H56D7NO3 | [1] |
| Molecular Weight | 504.88 g/mol | [1] |
| Physical State | White powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Miscible in ethanol. | [2] |

Table 2: Analytical Data

| Analysis | Result |
|---------------------------------|---------------------------------------|
| Thin Layer Chromatography (TLC) | >99% Purity (9:1 Chloroform:Methanol) |
| Mass Spectrometry (MS) | [M+H] ⁺ = 505.6 amu |

Experimental Protocols General Synthesis of N-Acyl-D-erythro-sphinganines

While a specific protocol for **N-Tridecanoyl-D-erythro-sphinganine-d7** is not publicly available, a general and robust method for the synthesis of N-acyl-sphinganines can be



adapted. This procedure involves the N-acylation of D-erythro-sphinganine-d7 with the corresponding fatty acid or its activated derivative.

Materials:

- D-erythro-sphinganine-d7
- Tridecanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/HOBt)
- Dichloromethane (DCM), anhydrous
- Pyridine, anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

- Dissolution: Dissolve D-erythro-sphinganine-d7 and a 1.1 molar equivalent of tridecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Coupling Agent Addition: Add a 1.2 molar equivalent of DCC (or other coupling agent) to the solution. If using DCC, the reaction will form a precipitate of dicyclohexylurea (DCU).
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the sphinganine spot and the appearance of the higher-Rf product spot.
- Work-up:
 - If DCC was used, filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol (e.g., 99:1 to 95:5) to yield the pure N-Tridecanoyl-D-erythrosphinganine-d7.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Signaling Pathways and Biological Context

N-Tridecanoyl-D-erythro-sphinganine belongs to the ceramide family, which are central molecules in sphingolipid metabolism and signaling. Ceramides and their derivatives are involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.

Sphingolipid Metabolism

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting sphinganine is then acylated by ceramide synthases to form dihydroceramides (such as N-Tridecanoyl-D-erythro-sphinganine). A desaturase can then introduce a double bond to form a ceramide.



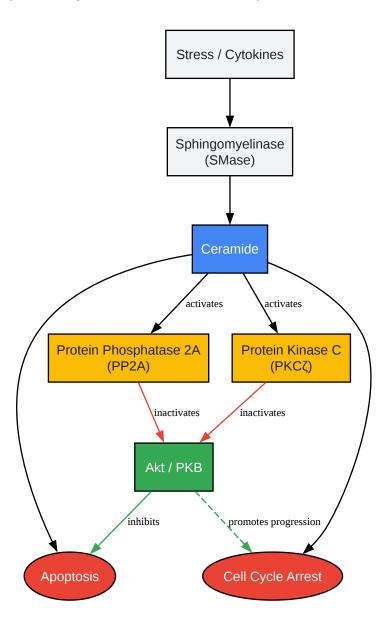
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Caption: De novo synthesis pathway of ceramides.

Ceramide Signaling



Ceramides act as second messengers in various signaling cascades, often initiated by external stimuli like stress or cytokines. They can influence the activity of protein kinases and phosphatases, thereby affecting downstream cellular responses.



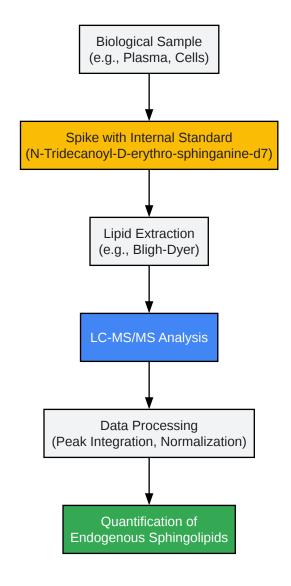
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Caption: Simplified ceramide-mediated signaling pathway.

Experimental Workflow for Lipidomics

N-Tridecanoyl-D-erythro-sphinganine-d7 is primarily used as an internal standard in quantitative lipidomics workflows. A typical experimental design is outlined below.





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Caption: Workflow for quantitative sphingolipid analysis.

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